HKI12134085

Antibacterial Pharmacokinetics Oral administration

Preclinical TB research requiring oral efficacy is often limited by poor solubility of first-generation BTZ analogs (e.g., BTZ043, PBTZ169). HKI12134085 (CAS 2102393-11-1) is a spirocyclic nitrobenzothiazinone derivative designed to disrupt crystal lattice energy for improved aqueous solubility while retaining DprE1 potency. - **Key application:** Oral in vivo efficacy models (validated in BALB/c mouse M. tuberculosis infection). - **Research advantage:** Direct comparator to piperazine BTZs (PBTZ169) for structure-property relationship (SPR) studies on planarity vs solubility/permeability. - **Metabolism probe:** 5-methyl subclass for reduced HMC formation in comparative microsome/hepatocyte assays.

Molecular Formula C18H18F3N3O5S
Molecular Weight 445.4 g/mol
Cat. No. B15565776
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHKI12134085
Molecular FormulaC18H18F3N3O5S
Molecular Weight445.4 g/mol
Structural Identifiers
InChIInChI=1S/C18H18F3N3O5S/c1-9-8-28-17(29-9)3-5-23(6-4-17)16-22-15(25)13-10(2)11(18(19,20)21)7-12(24(26)27)14(13)30-16/h7,9H,3-6,8H2,1-2H3/t9-/m0/s1
InChIKeySWPQPGFLNXSTLY-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

HKI12134085: Preclinical Oral BTZ for Tuberculosis


HKI12134085 (also referred to as compound 3) is an orally bioavailable small molecule belonging to the nitrobenzothiazinone (BTZ) class of compounds . It is currently in the preclinical stage of development, with research focused on its application for mycobacterial infections [1]. The compound demonstrates antibacterial activity against *Mycobacterium tuberculosis* and has shown in vivo inhibitory potency in a BALB/c mouse model of *M. tuberculosis* infection [2][3]. Its chemical structure is defined by the molecular formula C18H18F3N3O5S and a molecular weight of 445.41 .

DprE1 target engagement studies in mycobacterial models
Spirocyclic scaffold for solubility-limited assay and formulation context
5-Methyl substitution for metabolic stability research in BTZ class

Why HKI12134085 Cannot Be Substituted by Other BTZ Analogs


While HKI12134085 belongs to the well-characterized benzothiazinone (BTZ) class of DprE1 inhibitors, interchanging it with other class members like BTZ043 or PBTZ169 is scientifically unsound without direct comparative data. BTZ derivatives, despite sharing a core scaffold, can exhibit significant variations in key drug properties due to even minor structural modifications. These variations can profoundly impact oral bioavailability, metabolic stability, plasma protein binding, tissue penetration, and the potential for off-target effects [1]. Therefore, procurement decisions for specific research applications must be guided by compound-specific evidence rather than class-level assumptions. The following section presents the available data for HKI12134085, but notes the absence of published direct comparator studies.

Spirocyclic vs piperazine substitution shifts solubility and exposure profile
Oral bioavailability context may differ from BTZ043's intraperitoneal-route evidence
5-Methylation impacts HMC formation; non-methylated analogs may exhibit different metabolic stability

Quantifiable Differentiation vs. PBTZ169 and BTZ043


Spirocyclic Design for Enhanced Aqueous Solubility

Multiple vendor sources consistently identify HKI12134085 as an 'orally available' or 'orally administered' compound [1]. This is a critical feature for an antitubercular agent, as oral dosing is a prerequisite for a patient-friendly therapeutic regimen. While other BTZ derivatives like BTZ043 also demonstrate oral efficacy, HKI12134085 is specifically characterized by this property. Direct quantitative comparison of oral bioavailability (e.g., F%) between HKI12134085 and other BTZ analogs is not available in the public domain.

Solubility Design
Class-level inference
>1000-fold solubility improvement for closest spirocyclic analog (Compound 5) vs PBTZ169
Supports solubility-limited assay and formulation context
Direct solubility data for HKI12134085 not disclosed
Antibacterial Pharmacokinetics Oral administration

Oral Bioavailability and In Vivo Efficacy in a Murine TB Model

HKI12134085 has documented in vivo inhibitory potency in a BALB/c mouse model of *Mycobacterium tuberculosis* infection [1]. While the magnitude of bacterial load reduction (e.g., CFU count) is not disclosed in vendor datasheets, the confirmation of in vivo activity is a key advancement over compounds with only in vitro potency. Comparative in vivo efficacy data (e.g., dose-response curves, CFU reduction vs. other BTZ inhibitors) is not publicly available.

Oral Bioavailability
Supporting evidence
Reported in vivo inhibitory effect following oral administration in BALB/c mouse TB model, versus i.p. route for BTZ043
Supports oral route model-response interpretation
Specific CFU reduction data not publicly available
Antitubercular In vivo efficacy Animal model

Reduced Propensity for Hydride Meisenheimer Complex Formation

The chemical structure of HKI12134085 (CAS 2102393-11-1, molecular formula C18H18F3N3O5S) contains a trifluoromethyl group and a specific spirocyclic moiety, distinguishing it from earlier BTZ leads like BTZ043 (C17H16F3N3O5S) and PBTZ169 (C20H23F3N4O5S) [1][2]. These structural variations are likely responsible for its unique pharmacological profile, including its oral bioavailability. Without explicit data, the impact of these differences on target binding affinity, selectivity, or ADME properties can only be inferred.

Metabolic Stability
Class-level inference
Reduced hydride Meisenheimer complex formation in 5-methyl BTZ sub-class vs non-methylated analogs
Supports metabolic stability context for 5-methyl BTZ analogs
Whole-cell biotransformation assay
Medicinal Chemistry DprE1 inhibitor Structure-activity relationship

Key Application Scenarios in Antitubercular Research


In Vivo Oral Efficacy Studies with a BTZ Scaffold

Given its demonstrated oral availability and in vivo inhibitory potency in a murine model of tuberculosis [1], HKI12134085 is most appropriate for researchers designing in vivo efficacy studies in *M. tuberculosis* infection models. It is particularly suited for experiments where oral dosing is a required or preferred route of administration.

Structure-Property Impact of Spirocyclic Modifications

The unique structural features of HKI12134085, including its trifluoromethyl group and spirocyclic architecture [1], make it a valuable tool compound for medicinal chemists. It can be used as a benchmark for exploring the SAR of next-generation BTZ derivatives aimed at improving potency, pharmacokinetics, or safety profiles.

Metabolic Stability Studies of 5-Substituted BTZ Analogs

As a member of the BTZ class, HKI12134085 is presumed to inhibit the DprE1 enzyme [1]. This mode of action makes it a suitable candidate for studies investigating synergistic effects with other antitubercular agents (e.g., bedaquiline, rifampicin) and for probing the mechanisms of resistance that may develop against this class of drugs.

Application
Selection Property
Validation Focus
In vivo oral exposure studies in mycobacterial models
Oral bioavailability evidence in preclinical TB model
Model-response endpoint and exposure context
Structure-property relationship studies of spirocyclic BTZs
Spirocyclic vs piperazine planarity and solubility profile
Target engagement and formulation-property assays
Comparative metabolic stability assays of 5-methyl BTZ sub-class
5-Methyl substitution and HMC formation propensity
Metabolic stability in microsome/hepatocyte systems

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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